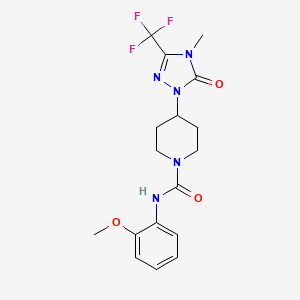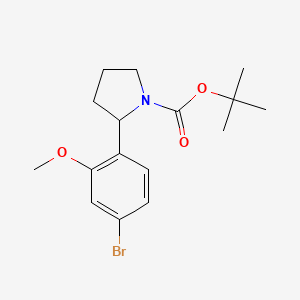![molecular formula C24H26N2O3S B2788843 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 222716-42-9](/img/structure/B2788843.png)
3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound that features a benzothiazole ring fused with a chromenone structure
作用机制
Mode of Action
The compound interacts with its target, topoisomerase I, via DNA intercalation . This interaction strongly inhibits the activity of topoisomerase I . The compound adopts a unique mode to interact with DNA and topoisomerase I .
Result of Action
The treatment of cells with this compound induces S phase arrest , up-regulates the pro-apoptotic protein , down-regulates the anti-apoptotic protein , activates caspase-3 , and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis . The compound also exhibits potent cytotoxicity against several human cancer cell lines .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound’s action was evaluated both in vitro and in vivo, suggesting that it is effective in different biological environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Chromenone Structure: The chromenone core can be synthesized through the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound.
Coupling of Benzothiazole and Chromenone: The final step involves the coupling of the benzothiazole ring with the chromenone structure, often using a base-catalyzed reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
科学研究应用
3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific optical and electronic properties.
相似化合物的比较
Similar Compounds
2,3-Dimethylbenzothiazolium iodide: This compound shares the benzothiazole ring but lacks the chromenone structure.
1,3-Benzothiazol-2(3H)-one: Another benzothiazole derivative with different functional groups.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to its combination of the benzothiazole and chromenone structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-5-15-12-16-22(28)20(24-25-18-10-8-9-11-19(18)30-24)14(4)29-23(16)17(21(15)27)13-26(6-2)7-3/h8-12,27H,5-7,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOPXGBTZBRAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)


![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2788771.png)
![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2788772.png)

![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)
![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)


![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-4-methylpyridine](/img/structure/B2788783.png)
